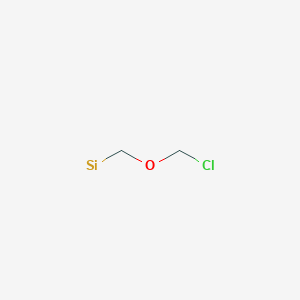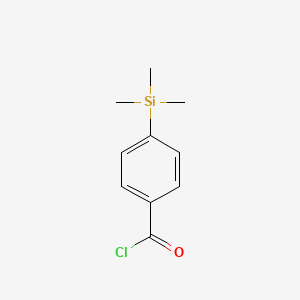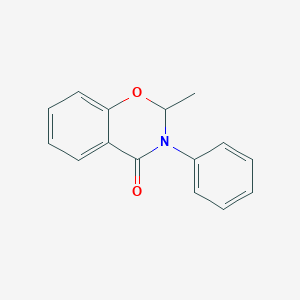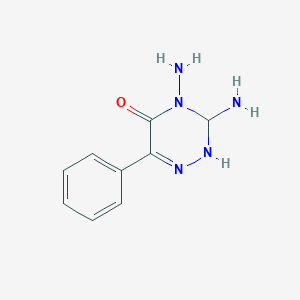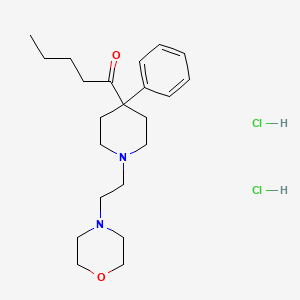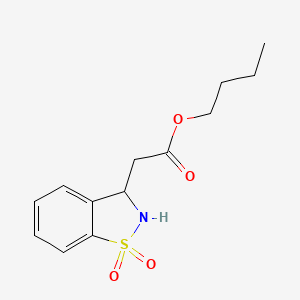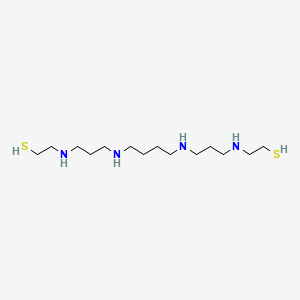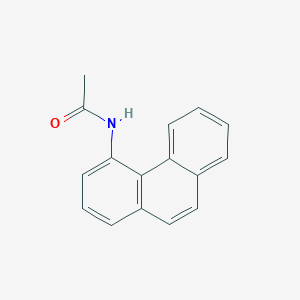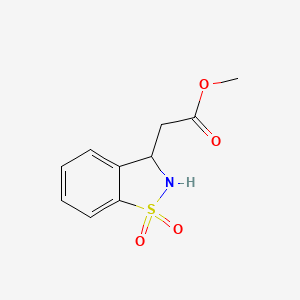
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide is a chemical compound with the molecular formula C10H9NO5S. It is also known as a derivative of benzisothiazoline, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide typically involves the reaction of benzisothiazoline derivatives with acetic acid and methyl ester under controlled conditions. One common method involves the use of a catalyst such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) in tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzisothiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazoline-3-acetic acid: A closely related compound with similar chemical properties.
1,2-Benzisothiazoline-3-acetic acid, ethyl ester, 1,1-dioxide: Another ester derivative with comparable reactivity.
1,2-Benzisothiazoline-3-acetic acid, propyl ester, 1,1-dioxide: A longer-chain ester with similar applications.
Uniqueness
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The methyl ester group makes it more hydrophobic compared to other ester derivatives, potentially affecting its interaction with biological membranes and enzymes.
Propriétés
Numéro CAS |
21416-93-3 |
|---|---|
Formule moléculaire |
C10H11NO4S |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
methyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)6-8-7-4-2-3-5-9(7)16(13,14)11-8/h2-5,8,11H,6H2,1H3 |
Clé InChI |
RCLRCEOXSRMFPJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


